molecular formula C12H16N2O2 B1319530 4-Amino-1-(4-methoxybenzyl)pyrrolidin-2-one CAS No. 1114823-61-8

4-Amino-1-(4-methoxybenzyl)pyrrolidin-2-one

Cat. No. B1319530
M. Wt: 220.27 g/mol
InChI Key: WWRVXEJNFMHQHH-UHFFFAOYSA-N
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Description

“4-Amino-1-(4-methoxybenzyl)pyrrolidin-2-one” is a compound that contains a pyrrolidine ring, which is a five-membered heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidin-2-ones, such as “4-Amino-1-(4-methoxybenzyl)pyrrolidin-2-one”, can be achieved through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “4-Amino-1-(4-methoxybenzyl)pyrrolidin-2-one” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The presence of a pyrrol-2-one fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis .


Chemical Reactions Analysis

Pyrrolidin-2-ones, including “4-Amino-1-(4-methoxybenzyl)pyrrolidin-2-one”, have been used in the synthesis of various alkaloids . They also play a significant role in the design of new pyrrolidine compounds with different biological profiles .

Scientific Research Applications

Bioactivities of Tetramic Acid Derivatives

Tetramic acid derivatives, including 4-amino tetramic acid derivatives, have been studied for their potential bioactivities. Research has shown that certain compounds within this category exhibit significant herbicidal activity against dicot Arabidopsis thaliana and possess fungicidal activity against Pythium sp., highlighting their potential in agricultural applications (Liu et al., 2014).

Asymmetric Organocatalysts

Hydroxyproline-derived amino acids and amino amides, which are structurally related to 4-amino-1-(4-methoxybenzyl)pyrrolidin-2-one, have found applications as organocatalysts in asymmetric reactions. This includes a variety of organic transformations, such as aldol reactions and Michael additions, indicating their importance in synthetic organic chemistry and the potential for green chemistry applications (Zlotin, 2015).

Anti-Alzheimer's Agents

N-Benzylated (pyrrolidin-2-one) derivatives have been synthesized and evaluated for their anti-Alzheimer's activity. These studies are based on the modification of the lead compound donepezil, with a focus on preserving key functionalities while replacing certain moieties with N-benzylated (pyrrolidin-2-one) structures. The compounds demonstrated significant anti-Alzheimer's profiles in both in-vivo and in-vitro evaluations, suggesting their therapeutic potential in managing Alzheimer's disease (Gupta et al., 2020).

Peptide Synthesis and Fragment Coupling

Pyrrolidin-2-one derivatives have been utilized in the synthesis of peptides and peptide fragments. Photolabile multi-detachable alkoxybenzyl alcohol resins, bearing pyrrolidin-2-one structures, have been developed to facilitate the synthesis of protected peptides, suitable for fragment coupling at either the N- or C-terminus of peptides. This showcases the compound's role in peptide chemistry and drug development (Tam et al., 2009).

Dipeptide Analogs and Beta-Foldamers

Synthetic strategies have been developed to create dipeptide analogs containing N-acylated, O-alkylated pyrrolin-2-ones. These structures are found to adopt linear, extended conformations, indicating their potential in mimicking natural peptide structures and possibly in drug design (Hosseini et al., 2006). Additionally, the first synthesis of a beta-foldamer containing pyrrolidin-2-one rings has been reported, with its 12-helix conformation confirmed by NMR analysis, indicating its potential in structural biology and material science (Menegazzo et al., 2006).

Future Directions

The future directions in the research of “4-Amino-1-(4-methoxybenzyl)pyrrolidin-2-one” and similar compounds involve the design of new pyrrolidine compounds with different biological profiles . These derivatives can be used for the future development of novel compounds active against different infections and diseases .

properties

IUPAC Name

4-amino-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-16-11-4-2-9(3-5-11)7-14-8-10(13)6-12(14)15/h2-5,10H,6-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRVXEJNFMHQHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CC(CC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-(4-methoxybenzyl)pyrrolidin-2-one

Synthesis routes and methods

Procedure details

To a solution of 1-(4-methoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid amide (50.0 g, 201 mmol) in 560 mL of CH3CN and 560 mL of H2O was added bis(acetyloxy)(phenyl)-λ3-iodane (84.0 g, 261 mmol). The color of the mixture turned to light red. After being stirred at room temperature overnight, the reaction mixture was diluted with 1000 mL of H2O and acidified to pH 2 with concentrated HCl, then extracted with DCM (300 mL×3). The aqueous layer was then basified to pH 10 with 1 N aqueous solution of KOH and then extracted with DCM (400 mL×3). The combined organic layers were dried over Na2SO4 and then concentrated in vacuo to afford 4-amino-1-(4-methoxybenzyl)pyrrolidin-2-one as light yellow oil (28.0 g, yield: 63.2%), which solidified after being cooled down to room temperature and was used without further purification.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
84 g
Type
reactant
Reaction Step One
Name
Quantity
560 mL
Type
reactant
Reaction Step One
Name
Quantity
560 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Three

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